
2-(Hydroxymethyl)pyrimidin-4-ol
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Overview
Description
2-(Hydroxymethyl)pyrimidin-4-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Pyrimidine derivatives have been reported to have a wide range of biological and pharmacological activities .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Result of Action
Pyrimidine derivatives have been reported to exhibit a range of biological activities, including anticancer activity .
Biochemical Analysis
Biochemical Properties
2-(Hydroxymethyl)pyrimidin-4-ol is known to interact with various enzymes, proteins, and other biomolecules . The basic pKa values for this compound are 2.2, 1.7, 1.8, while their acidic pKa values were 9.2, 8.6 and 6.8 .
Cellular Effects
Preliminary studies suggest that it may have anticancer activity against various cancer cell lines .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Metabolic Pathways
This compound is believed to be involved in pyrimidine metabolism, a biochemical pathway conserved in all living organisms and necessary to maintain cellular fundamental function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)pyrimidin-4-ol can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with formaldehyde under basic conditions. This reaction typically proceeds via a nucleophilic addition mechanism, where the hydroxymethyl group is introduced at the 2-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)pyrimidin-4-ol.
Reduction: Formation of 2-(Methyl)pyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-(Hydroxymethyl)pyrimidin-4-ol exhibits significant antimicrobial activity against various pathogens. It has been tested in vitro against bacterial strains, showing promising results that suggest its potential as an antimicrobial agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including lung and breast cancer models. The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis .
Enzyme Inhibition
This compound interacts with various enzymes, potentially acting as an inhibitor or modulator. Studies have shown its binding affinity towards key enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders or cancer .
Scientific Research Applications
The compound's unique structure and reactivity make it a valuable building block in chemical synthesis and medicinal chemistry. Its applications include:
- Medicinal Chemistry : Used as a precursor for synthesizing more complex heterocyclic compounds with potential therapeutic effects.
- Biochemical Pathways : Investigated for its role in pyrimidine metabolism, contributing to our understanding of cellular functions.
- Material Science : Explored for developing new materials with specific properties, such as polymers and coatings .
Case Studies
-
Anticancer Efficacy Study :
A study evaluated a series of pyrimidine derivatives, including this compound, for their cytotoxic effects on multiple cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further drug development . -
Enzyme Interaction Analysis :
A study focused on the interaction of this compound with various enzymes involved in metabolic pathways. The findings revealed that the compound could inhibit specific enzymes, leading to altered metabolic profiles in treated cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-ol: Another pyrimidine derivative with similar structural features but different functional groups.
4-Hydroxypyrimidine: Lacks the hydroxymethyl group but shares the pyrimidine core structure.
2-(Hydroxymethyl)-5-methylpyrimidine: Contains an additional methyl group at the 5-position.
Uniqueness
2-(Hydroxymethyl)pyrimidin-4-ol is unique due to the presence of the hydroxymethyl group at the 2-position, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(Hydroxymethyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by a hydroxymethyl group at the 2-position, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and research findings.
Target Interactions
Pyrimidine derivatives, including this compound, interact with various biological targets, influencing cellular processes. The compound is believed to affect several enzymes and proteins, potentially leading to alterations in gene expression and metabolic pathways crucial for cellular function .
Biochemical Pathways
The compound is involved in pyrimidine metabolism, a critical biochemical pathway necessary for DNA and RNA synthesis. Its interactions may lead to enzyme inhibition or activation, impacting various cellular functions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties against various cancer cell lines. It has been observed to induce cytotoxic effects in specific cancer types, although detailed mechanisms remain under investigation .
- Antimicrobial Properties : Some derivatives of pyrimidine compounds have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications at certain positions can enhance this activity .
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. Studies suggest that the hydroxymethyl group may form hydrogen bonds with active site residues of target enzymes, leading to modulation of their activity.
Case Studies
- Anticancer Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant growth inhibition. The IC50 values indicated potent activity against specific cancer types, suggesting its potential as a lead compound for further development .
- Antimicrobial Efficacy : In vitro assays demonstrated that this compound derivatives exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compounds showed no bacterial growth at concentrations above 800 µg/mL, indicating strong antibacterial properties .
- Enzyme Interaction Studies : Molecular docking simulations have been employed to assess the binding affinities of this compound with various enzymes involved in metabolic pathways. These studies provide insights into its pharmacological profile and potential therapeutic applications .
Data Tables
Properties
IUPAC Name |
2-(hydroxymethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-3-4-6-2-1-5(9)7-4/h1-2,8H,3H2,(H,6,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXDROBXGAMHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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